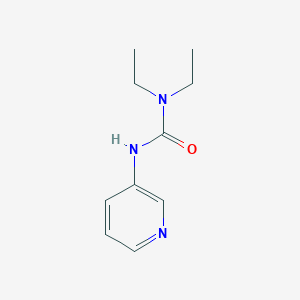

1,1-Diethyl-3-pyridin-3-ylurea

Beschreibung

1,1-Diethyl-3-pyridin-3-ylurea is a urea derivative characterized by two ethyl groups attached to one nitrogen atom and a pyridin-3-yl (3-pyridyl) group on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Eigenschaften

IUPAC Name |

1,1-diethyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUQFGFZGDNNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

The following urea derivatives share structural similarities with 1,1-Diethyl-3-pyridin-3-ylurea, differing primarily in substituent groups and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Properties of Selected Urea Derivatives

Key Observations:

- Substituent Effects: Alkyl vs. Aryl Groups: The diethyl and butyl groups in 1,1-Diethyl-3-pyridin-3-ylurea and 1-Butyl-3-pyridin-3-ylurea, respectively, may enhance lipophilicity compared to phenyl-substituted analogs like 1-Phenyl-3-pyridin-3-ylurea. This could influence solubility and membrane permeability in biological systems.

- Hazard Profiles: 1-Butyl-3-pyridin-3-ylurea requires immediate medical consultation upon exposure, indicating higher acute toxicity compared to analogs like 1-Phenyl-3-pyridin-3-ylurea . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting the need for caution in handling .

Functional and Application Insights

- Medicinal Chemistry : Pyridinyl and piperidinyl groups are common in kinase inhibitors and receptor modulators. For example, pyridinyl ureas may interact with ATP-binding pockets in enzymes .

- Agrochemicals : Urea derivatives with alkyl chains (e.g., butyl or diethyl) might serve as herbicides or fungicides, leveraging their solubility and stability in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.